![molecular formula C15H20N4O3 B13874751 tert-butyl 4-oxo-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridazine-3-carboxylate](/img/structure/B13874751.png)
tert-butyl 4-oxo-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-oxo-1-(1-propan-2-ylpyrazol-4-yl)pyridazine-3-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring, a pyrazole ring, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-1-(1-propan-2-ylpyrazol-4-yl)pyridazine-3-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the Pyridazine Ring: The pyridazine ring can be formed by the reaction of a suitable dicarbonyl compound with hydrazine.
Coupling of the Rings: The pyrazole and pyridazine rings are then coupled together using a suitable coupling reagent such as a phosphonium or ammonium salt.
Introduction of the tert-Butyl Ester Group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyridazine rings, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted pyrazole and pyridazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical research.
Drug Development:
Medicine:
Therapeutic Agents: The compound can be explored for its potential therapeutic effects in various diseases, including cancer and inflammatory disorders.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic compounds.
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-oxo-1-(1-propan-2-ylpyrazol-4-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- tert-Butyl 4-oxo-1-(1-methylpyrazol-4-yl)pyridazine-3-carboxylate
- tert-Butyl 4-oxo-1-(1-ethylpyrazol-4-yl)pyridazine-3-carboxylate
- tert-Butyl 4-oxo-1-(1-phenylpyrazol-4-yl)pyridazine-3-carboxylate
Comparison:
- Structural Differences: The primary difference between these compounds lies in the substituents on the pyrazole ring. The presence of different alkyl or aryl groups can significantly affect the compound’s chemical properties and reactivity.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents, with some being more reactive towards certain reagents or under specific conditions.
- Applications: While all these compounds may have similar applications, the specific substituents can influence their effectiveness and suitability for particular uses.
Propiedades
Fórmula molecular |
C15H20N4O3 |
|---|---|
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
tert-butyl 4-oxo-1-(1-propan-2-ylpyrazol-4-yl)pyridazine-3-carboxylate |
InChI |
InChI=1S/C15H20N4O3/c1-10(2)19-9-11(8-16-19)18-7-6-12(20)13(17-18)14(21)22-15(3,4)5/h6-10H,1-5H3 |
Clave InChI |
PUQCJUSYWBFLIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C=N1)N2C=CC(=O)C(=N2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


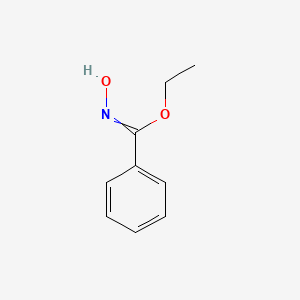

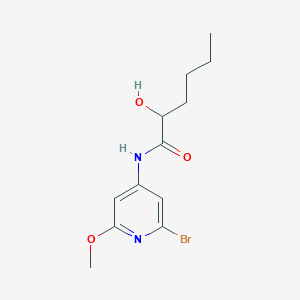
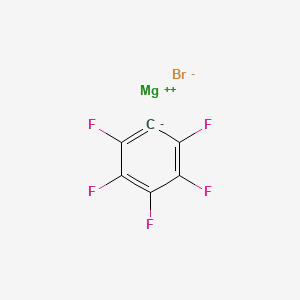
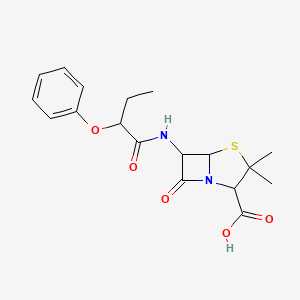
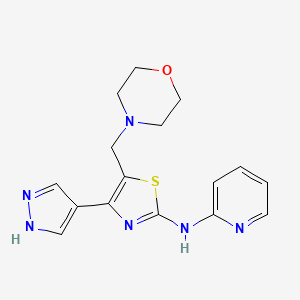
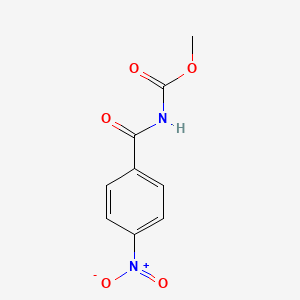
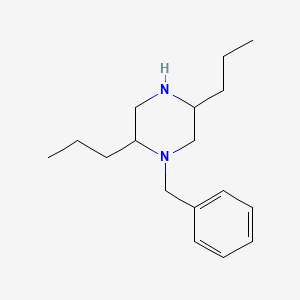
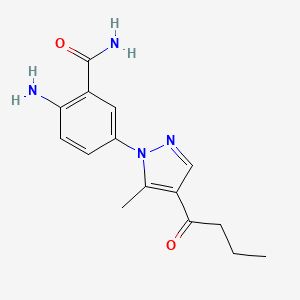

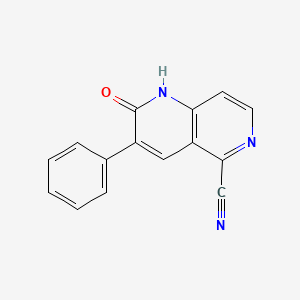
![2-[(4-Chlorophenoxy)methyl]morpholine](/img/structure/B13874723.png)

![6-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13874735.png)
